molecular formula C11H16N2O4 B1683089 N-Boc-2-Maleimidoethylamine CAS No. 134272-63-2

N-Boc-2-Maleimidoethylamine

Cat. No. B1683089
M. Wt: 240.26 g/mol
InChI Key: SNYRFQCLCLMCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-2-Maleimidoethylamine, also known as tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate, is a chemical compound with the molecular formula C11H16N2O4 . It is a white crystalline solid and is used in the Mitsunobu reaction, a novel method for the synthesis of bifunctional maleimide linkers .


Molecular Structure Analysis

The molecular structure of N-Boc-2-Maleimidoethylamine is represented by the InChI key SNYRFQCLCLMCCG-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NCCN1C(=O)C=CC1=O .


Chemical Reactions Analysis

N-Boc-2-Maleimidoethylamine is used in the Mitsunobu reaction, which is a method for the synthesis of bifunctional maleimide linkers . The exact details of the chemical reactions involving N-Boc-2-Maleimidoethylamine are not provided in the search results.


Physical And Chemical Properties Analysis

N-Boc-2-Maleimidoethylamine is a white crystalline solid . It has a molecular weight of 240.25 . The compound is stable under normal conditions and can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .

Scientific Research Applications

Polymer-Albumin Conjugates for Drug Delivery

N-Boc-2-Maleimidoethylamine plays a critical role in the development of polymer-albumin conjugates intended for enhanced delivery of macromolecular platinum drugs into cancer cells. By utilizing N-Boc-2-Maleimidoethylamine in the synthesis of these conjugates, researchers have been able to create nanoparticles that are readily taken up by ovarian cancer cell lines, showing superior toxicity to control samples without protein coating. This application underscores the potential of N-Boc-2-Maleimidoethylamine in improving the efficacy of chemotherapy agents through targeted delivery mechanisms (Aydan Dağ et al., 2015).

Hydrophilic Polymers for Biomedical Applications

Another significant application involves the synthesis of N-maleimido-functionalized hydrophilic polymers via copper-mediated living radical polymerization. These polymers are excellent candidates for the creation of new biomaterials due to their solubility in water and potential for conjugation with thiol-containing substrates. The method showcases the versatility of N-Boc-2-Maleimidoethylamine in generating materials that could be pivotal in biomedical research and drug delivery systems (G. Mantovani et al., 2005).

Luminescent Materials

Research into the synthesis of conventional fluorophore-free dual pH- and thermo-responsive luminescent copolymers has also benefited from the use of N-Boc-2-Maleimidoethylamine. These copolymers exhibit bright-blue fluorescence and can be used in various applications, including sensing and imaging, demonstrating the chemical's role in advancing materials science (B. Saha et al., 2016).

properties

IUPAC Name

tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYRFQCLCLMCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400314
Record name N-Boc-2-Maleimidoethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-Maleimidoethylamine

CAS RN

134272-63-2
Record name N-Boc-2-Maleimidoethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A toluene solution of Mitsunobu reagent (diethyl azodicarboxylate) (1.106 g/ml, 8.2 mmol, 1.29 ml) was gradually added to a tetrahydrofuran solution (25 ml) of triphenylphosphine (2.15 g, 8.2 mmol) at −78° C. To the thus obtained solution, a tetrahydrofuran solution (5 ml) of (2-hydroxyethyl)carbamic acid tert-butyl ester (1.32 g, 8.2 mmol) and maleimide (794 mg, 8.2 mmol) was added, followed by stirring at −78° C. for 5 minutes and further stirring at room temperature for 36 hours. The thus obtained reaction solution was concentrated, ether was added thereto, and the formed precipitate was removed by filtration. The thus obtained filtrate was concentrated, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give 2-(maleimido)ethylcarbamic acid tert-butyl ester (531 mg, 2.53 mmol, yield 31%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Mitsunobu reagent
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
794 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-2-Maleimidoethylamine
Reactant of Route 2
Reactant of Route 2
N-Boc-2-Maleimidoethylamine
Reactant of Route 3
N-Boc-2-Maleimidoethylamine
Reactant of Route 4
Reactant of Route 4
N-Boc-2-Maleimidoethylamine
Reactant of Route 5
Reactant of Route 5
N-Boc-2-Maleimidoethylamine
Reactant of Route 6
Reactant of Route 6
N-Boc-2-Maleimidoethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.